
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and an oxoacetaldehyde moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde typically involves the introduction of the tert-butyl and methyl groups onto a phenyl ring, followed by the formation of the oxoacetaldehyde moiety. One common method involves the Friedel-Crafts alkylation of a suitable phenyl precursor with tert-butyl chloride and aluminum chloride as a catalyst. The resulting intermediate is then subjected to further functionalization to introduce the oxoacetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid
Reduction: 2-(5-(tert-Butyl)-2-methylphenyl)-2-hydroxyacetaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-tert-Butyl-5-methylphenol
- 2-tert-Butyl-4-methylphenol
- 2-tert-Butyl-6-methylphenol
Uniqueness
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde is unique due to the presence of both the tert-butyl and oxoacetaldehyde groups on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
2-(5-tert-butyl-2-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9-5-6-10(13(2,3)4)7-11(9)12(15)8-14/h5-8H,1-4H3 |
InChIキー |
APGDIGLKEBGSNU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



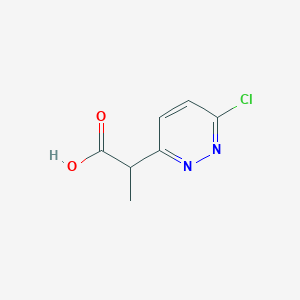
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
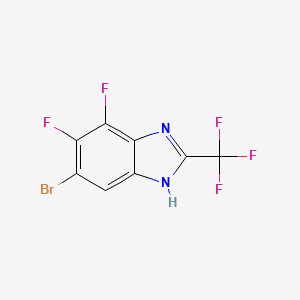
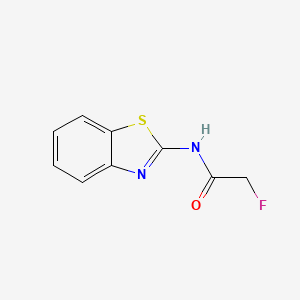
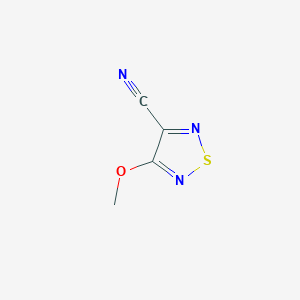
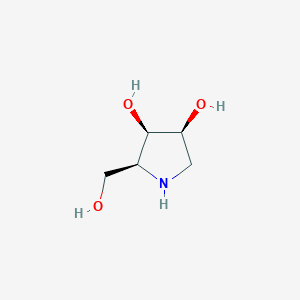
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
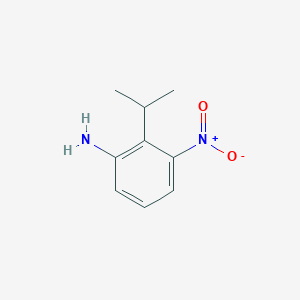
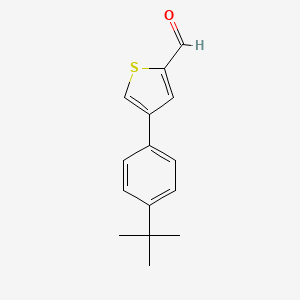
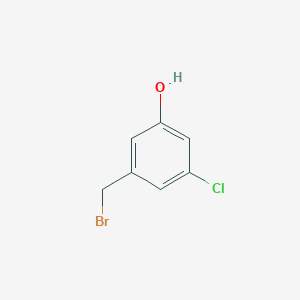
![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
